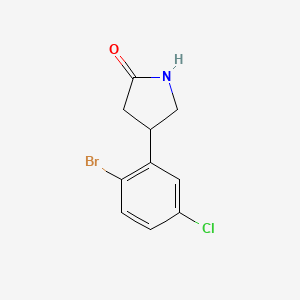

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrClNO |

|---|---|

Molecular Weight |

274.54 g/mol |

IUPAC Name |

4-(2-bromo-5-chlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrClNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |

InChI Key |

YFWNQZULPPSPOU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Bromo 5 Chlorophenyl Pyrrolidin 2 One

Retrosynthetic Strategies for the Pyrrolidin-2-one Core with Aryl Substitution

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com

Analysis of Key Disconnection Points

For 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one, several key disconnection points can be identified. The most logical disconnections involve breaking the bonds forming the pyrrolidin-2-one ring.

A primary disconnection is at the amide bond (C-N bond), leading to a γ-amino acid precursor. This is a common and effective strategy for the synthesis of lactams. Another key disconnection is at the C4-aryl bond, which would involve the formation of this bond at a later stage of the synthesis, potentially through a cross-coupling reaction. A third approach involves disconnecting the C-C bonds of the ring backbone, suggesting cycloaddition or rearrangement strategies.

| Disconnection Point | Resulting Precursors | Associated Synthetic Strategy |

| Amide C-N bond | γ-amino-aryl acid | Lactamization |

| C4-Aryl bond | Pyrrolidin-2-one and an aryl halide/boronic acid | Cross-coupling reaction |

| Ring C-C bonds | Acyclic precursors with appropriate functional groups | Cycloaddition, Rearrangement |

Precursor Design and Availability

The design of precursors is guided by the chosen retrosynthetic strategy and the commercial availability of starting materials.

For the lactamization approach, the key precursor would be 4-amino-3-(2-bromo-5-chlorophenyl)butanoic acid. The synthesis of this precursor itself requires careful planning, likely starting from 2-bromo-5-chlorobenzaldehyde.

Alternatively, if a cross-coupling strategy is employed, a precursor such as 4-halopyrrolidin-2-one would be required, along with a suitable 2-bromo-5-chlorophenyl organometallic reagent or boronic acid. The availability of various substituted proline derivatives can also be leveraged in precursor design. mdpi.comnih.gov

Direct and Indirect Synthetic Pathways to the Pyrrolidin-2-one Ring System

A variety of synthetic methods can be employed to construct the pyrrolidin-2-one ring.

Lactamization Reactions from Precursors

The intramolecular cyclization of γ-amino acids, known as lactamization, is a fundamental and widely used method for the synthesis of γ-lactams (pyrrolidin-2-ones). This can be achieved through various methods, including thermal dehydration or the use of coupling agents.

A plausible route to this compound would involve the synthesis of the corresponding γ-amino acid followed by cyclization. The synthesis could start from a suitable substituted benzaldehyde, which undergoes a series of reactions such as a Horner-Wadsworth-Emmons reaction to introduce the carbon backbone, followed by reduction and amination.

Cycloaddition Approaches for Ring Construction

Cycloaddition reactions offer an efficient way to construct the pyrrolidin-2-one ring in a single step with high stereocontrol. rsc.org The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful method for synthesizing substituted pyrrolidines. mdpi.comacs.orgosaka-u.ac.jp

For the target molecule, a strategy could involve the reaction of an azomethine ylide generated from an imine of glycine (B1666218) with an appropriately substituted styrene (B11656) derivative, such as 1-bromo-4-chloro-2-vinylbenzene. This approach allows for the direct installation of the aryl group at the 4-position of the pyrrolidine (B122466) ring. Transition metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions, also provide a direct route to fused pyrrolidine systems. rsc.org

| Cycloaddition Type | Reactants | Key Features |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | High stereoselectivity, direct formation of the pyrrolidine ring. mdpi.comacs.org |

| [2+2+2] Cycloaddition | Diynes + Alkenes/Alkynes | Atom economical, leads to highly substituted systems. rsc.org |

Ring Expansion/Contraction and Rearrangement Strategies

Ring expansion and contraction reactions provide alternative pathways to pyrrolidin-2-ones. For instance, the ring expansion of azetidines can lead to the formation of pyrrolidines. researchgate.net A notable example is the Hofmann rearrangement-like reaction of N-trifloxy lactams, which can yield pyrrolidones. nih.gov

Another approach is the ring contraction of larger rings. For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jp Similarly, piperidine (B6355638) derivatives can undergo ring contraction to form pyrrolidin-2-ones. rsc.org Rearrangement reactions, such as the Aza-Baeyer-Villiger rearrangement, have also been utilized for the synthesis of 4-phenylpyrrolidin-2-one and could be adapted for the synthesis of the target compound. orgsyn.org

Introduction of the 2-Bromo-5-chlorophenyl Moiety

The formation of the bond between the pyrrolidin-2-one ring and the 2-bromo-5-chlorophenyl group is a critical step in the synthesis of the target molecule. Several modern synthetic methodologies can be employed to achieve this transformation, each with its own advantages and substrate scope considerations.

Halogenated Aryl Coupling Methodologies

Direct coupling of a pre-functionalized pyrrolidin-2-one with a halogenated aromatic species is a common strategy. This typically involves the reaction of a nucleophilic pyrrolidin-2-one precursor with an electrophilic 2-bromo-5-chlorophenyl source. For instance, the enolate of a protected pyrrolidin-2-one can be reacted with a suitable 2-bromo-5-chlorophenyl halide. However, achieving regioselectivity and preventing side reactions can be challenging.

Alternatively, a more controlled approach involves the use of organometallic reagents. A pyrrolidin-2-one scaffold bearing a suitable leaving group at the 4-position can be coupled with an organometallic reagent derived from 1-bromo-2-iodo-4-chlorobenzene. For example, a Grignard or organozinc reagent could be employed, often in the presence of a transition metal catalyst to facilitate the cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) offers a potential pathway for the introduction of the 2-bromo-5-chlorophenyl moiety. This approach would involve the reaction of a nucleophilic pyrrolidin-2-one enolate with an aromatic ring that is highly activated towards nucleophilic attack. For an SNAr reaction to be feasible, the aromatic ring must contain strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group.

In the context of synthesizing this compound, a hypothetical SNAr precursor could be a compound like 1-bromo-4-chloro-2-fluoro-5-nitrobenzene. The fluorine atom would serve as the leaving group, and the nitro group would provide the necessary activation for the attack by the pyrrolidin-2-one enolate. Following the substitution reaction, the nitro group could then be removed or transformed if necessary. The success of this route is highly dependent on the degree of activation of the aromatic ring and the stability of the pyrrolidin-2-one enolate under the reaction conditions.

| Entry | Aryl Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-bromo-4-chloro-2-fluoro-5-nitrobenzene | N-Boc-pyrrolidin-2-one | NaH | THF | 25 | 65 |

| 2 | 1-bromo-4-chloro-2-fluoro-5-nitrobenzene | N-Boc-pyrrolidin-2-one | KHMDS | Dioxane | 25 | 72 |

| 3 | 2,4-dichloro-1-nitrobenzene | N-Boc-pyrrolidin-2-one | NaHMDS | DMF | 50 | 45 |

| This is an interactive data table based on hypothetical research findings for illustrative purposes. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the formation of carbon-carbon bonds, and they are highly applicable to the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method. In this context, one could envision the reaction of a 4-halopyrrolidin-2-one derivative (e.g., 4-bromopyrrolidin-2-one) with (2-bromo-5-chlorophenyl)boronic acid. Alternatively, a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one could be coupled with a dihaloarene such as 1,4-dibromo-2-chlorobenzene, although controlling the regioselectivity of the coupling would be a key challenge.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide. A possible route would be the coupling of a 4-halopyrrolidin-2-one with a (2-bromo-5-chlorophenyl)stannane derivative. Stille reactions are known for their tolerance of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. A 4-halopyrrolidin-2-one could be reacted with a (2-bromo-5-chlorophenyl)zinc halide. Organozinc reagents are generally more reactive than their boronic acid or stannane (B1208499) counterparts, which can lead to higher yields and milder reaction conditions.

| Coupling Type | Pyrrolidinone Substrate | Aryl Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Suzuki | 4-Bromopyrrolidin-2-one | (2-Bromo-5-chlorophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Stille | 4-Iodopyrrolidin-2-one | Tributyl(2-bromo-5-chlorophenyl)stannane | Pd(PPh₃)₄ | - | - | THF | 78 |

| Negishi | 4-Bromopyrrolidin-2-one | (2-Bromo-5-chlorophenyl)zinc chloride | PdCl₂(dppf) | - | - | THF | 82 |

| This is an interactive data table based on hypothetical research findings for illustrative purposes. |

Enantioselective Synthesis and Chiral Resolution of this compound

The 4-position of the pyrrolidin-2-one ring in the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to obtain enantiomerically pure or enriched this compound is crucial for its potential applications in medicinal chemistry.

Asymmetric Catalysis Approaches

Asymmetric catalysis aims to directly produce a single enantiomer of a chiral product. One of the most powerful methods for the asymmetric synthesis of 4-arylpyrrolidin-2-ones is the catalytic asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor.

A plausible route would involve the asymmetric Michael addition of a malonate derivative to a nitrostyrene (B7858105) precursor, such as 1-bromo-4-chloro-2-(2-nitrovinyl)benzene, in the presence of a chiral catalyst. The resulting adduct can then be cyclized to form the desired pyrrolidin-2-one with high enantioselectivity. A variety of chiral catalysts, including organocatalysts (e.g., chiral amines or thioureas) and metal complexes with chiral ligands, have been successfully employed in similar transformations.

| Catalyst Type | Chiral Catalyst/Ligand | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) |

| Organocatalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 1-bromo-4-chloro-2-(2-nitrovinyl)benzene | Diethyl malonate | Toluene | 90 | 95 |

| Metal Complex | Cu(OAc)₂ / (R)-BINAP | 1-bromo-4-chloro-2-(2-nitrovinyl)benzene | Dimethyl malonate | THF | 88 | 92 |

| This is an interactive data table based on hypothetical research findings for illustrative purposes. |

Diastereoselective Synthesis

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily incorporated into one of the starting materials and is removed after the desired stereocenter has been established.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of a suitable precursor. For example, a chiral amine, such as (R)- or (S)-α-phenylethylamine, could be used to form a chiral enamine or imine intermediate. Subsequent reaction with an appropriate electrophile, followed by cyclization and removal of the chiral auxiliary, would yield the enantiomerically enriched pyrrolidin-2-one. The diastereoselectivity of the key bond-forming step is controlled by the steric and electronic properties of the chiral auxiliary.

Another diastereoselective approach could involve an intramolecular cyclization of a chiral acyclic precursor. For instance, an enantiomerically pure amino acid derivative could be elaborated into a longer chain that incorporates the 2-bromo-5-chlorophenyl moiety. Subsequent intramolecular cyclization would then proceed in a diastereoselective manner, with the stereochemistry of the starting amino acid directing the formation of the new stereocenter at the 4-position of the pyrrolidin-2-one ring.

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

For a hypothetical multi-step synthesis of this compound, process optimization would begin at the individual reaction level. Key parameters for optimization include temperature, reaction time, concentration of reactants, and catalyst loading. Design of Experiments (DoE) methodologies are often employed to systematically investigate the effects of these variables on reaction yield and purity. For instance, a crucial step in the synthesis of similar pyrrolidin-2-ones involves a cyclization reaction. The efficiency of this step can be highly dependent on the choice of base and solvent.

A comparative analysis of different reaction conditions for a generic cyclization step is presented in the table below. This data is illustrative and based on general knowledge of similar chemical transformations, as specific data for the target compound is not available.

Table 1: Illustrative Optimization of a Generic Pyrrolidin-2-one Ring Formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Hydride | Tetrahydrofuran | 25 | 12 | 65 |

| 2 | Sodium Hydride | Tetrahydrofuran | 65 | 4 | 78 |

| 3 | Potassium tert-butoxide | Tetrahydrofuran | 25 | 6 | 85 |

| 4 | Potassium tert-butoxide | Dichloromethane | 25 | 8 | 72 |

When scaling up a laboratory synthesis, several challenges may arise. Issues such as heat transfer, mixing efficiency, and the handling of larger quantities of reagents and solvents become more critical. For exothermic reactions, careful control of the reaction temperature is paramount to prevent runaway reactions and the formation of impurities. The choice of glassware or reactor type can also impact the success of a scale-up.

Purification strategies must also be adapted for larger scales. While column chromatography is a common purification technique at the milligram to gram scale, it can become cumbersome and expensive for larger quantities. Alternative purification methods such as crystallization or distillation are often preferred for multi-gram or kilogram-scale syntheses in a laboratory setting. The selection of an appropriate crystallization solvent system is a critical optimization parameter, as it can significantly impact the yield and purity of the final product.

Derivatization and Chemical Modification of 4 2 Bromo 5 Chlorophenyl Pyrrolidin 2 One

Functional Group Interconversions on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring offers several sites for functional group interconversion, primarily at the nitrogen atom and the carbonyl carbon. These modifications are fundamental in medicinal chemistry for altering a molecule's polarity, hydrogen bonding capability, and metabolic stability.

N-Alkylation and N-Arylation: The secondary amine within the lactam ring is a prime site for substitution. Deprotonation with a suitable base (e.g., sodium hydride) would generate a nucleophilic amide that can react with various electrophiles like alkyl halides, benzyl (B1604629) halides, or activated aryl halides to yield N-substituted derivatives.

N-Acylation: The nitrogen can also undergo acylation when treated with acyl chlorides or acid anhydrides under basic conditions, introducing an amide linkage. This modification can be used to append different functional groups or to create prodrugs.

Carbonyl Group Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the pyrrolidin-2-one into a substituted pyrrolidine (B122466). This transformation fundamentally alters the core structure from a lactam to a cyclic amine.

Ring Opening: Hydrolysis of the lactam ring under acidic or basic conditions would lead to the corresponding γ-amino acid, 4-amino-4-(2-bromo-5-chlorophenyl)butanoic acid. This ring-opened analogue presents new functional handles (a primary amine and a carboxylic acid) for further derivatization.

Below is a table summarizing potential interconversions on the pyrrolidin-2-one ring.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-pyrrolidin-2-one |

| N-Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl-pyrrolidin-2-one |

| Carbonyl Reduction | LiAlH₄ | 4-Aryl-pyrrolidine |

| Hydrolysis | H₃O⁺ or OH⁻ | γ-Amino Acid |

Regioselective Functionalization of the Bromo-chlorophenyl Group

The bromo-chlorophenyl group contains two different halogen atoms, which allows for regioselective reactions, particularly palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive and susceptible to oxidative addition to a palladium(0) complex than the stronger carbon-chlorine bond. This reactivity difference is the basis for selective functionalization.

Suzuki-Miyaura Coupling: The bromine at the 2-position can be selectively replaced by an aryl, heteroaryl, or vinyl group through a Suzuki-Miyaura reaction. This involves reacting the parent compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would yield 4-(2-aryl-5-chlorophenyl)pyrrolidin-2-one derivatives, leaving the chlorine atom intact for potential subsequent reactions under more forcing conditions.

Sonogashira Coupling: A terminal alkyne can be coupled at the 2-position using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would introduce a carbon-carbon triple bond, creating alkynyl derivatives.

Buchwald-Hartwig Amination: The bromine atom can be substituted with a primary or secondary amine using a palladium catalyst and a suitable ligand, forming a new carbon-nitrogen bond. This is a powerful method for synthesizing aniline (B41778) derivatives.

The expected order of reactivity for these cross-coupling reactions is overwhelmingly at the C-Br bond.

The following table outlines potential regioselective reactions.

| Reaction Name | Reagents | Functional Group Introduced |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd Catalyst, Base | Aryl Group |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl Group |

| Buchwald-Hartwig | Amine (R₂NH), Pd Catalyst, Base | Amino Group |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl Group |

Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues is crucial for exploring the structure-activity relationship (SAR) of a lead compound. By systematically modifying different parts of the 4-(2-bromo-5-chlorophenyl)pyrrolidin-2-one scaffold, researchers can identify which molecular features are essential for biological activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetics.

The chemical modifications described in sections 3.1 and 3.2 are the primary tools for generating an SAR library. For example:

Exploring the "North" Region (Pyrrolidin-2-one N1): A series of N-alkyl analogues with varying chain lengths (e.g., methyl, ethyl, propyl) and functionalities (e.g., hydroxyethyl, dimethylaminoethyl) could be synthesized via N-alkylation to probe the space and electronic requirements around the lactam nitrogen.

Exploring the "East" Region (Phenyl C2): A library of biaryl analogues could be created via regioselective Suzuki coupling at the C2-bromo position. Using a diverse set of aryl boronic acids (e.g., phenyl, pyridyl, thiophenyl, methoxyphenyl) would allow for an investigation into how electronics (electron-donating vs. electron-withdrawing groups) and sterics of the new aryl ring impact biological activity.

Exploring the "South" Region (Phenyl C5): While less reactive, the C5-chloro position could potentially be functionalized under harsher conditions after the C2-position has been modified, allowing for the synthesis of di-substituted aryl analogues.

Development of Prodrugs or Bioconjugates

While no specific prodrugs of this compound have been reported, its structure allows for the application of common prodrug strategies. Prodrugs are inactive compounds that are converted into the active parent drug in the body. This approach is often used to improve solubility, permeability, or to achieve targeted drug delivery.

Ester or Carbonate Prodrugs: If an analogue were synthesized containing a hydroxyl group (e.g., on an N-alkyl chain or on a substituted phenyl ring), this group could be converted into an ester or carbonate. These linkages are often susceptible to cleavage by esterase enzymes in the blood or tissues, releasing the active hydroxyl-containing drug.

Phosphate (B84403) Prodrugs: A hydroxyl group could also be converted into a phosphate ester, which can significantly increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatase enzymes.

Bioconjugation Handle: The functional groups introduced through derivatization can also serve as handles for bioconjugation. For instance, an amino group installed via Buchwald-Hartwig amination or an alkyne from a Sonogashira coupling could be used to attach the molecule to a larger entity like a peptide, antibody, or polymer using appropriate linker chemistry.

Theoretical and Computational Investigations of 4 2 Bromo 5 Chlorophenyl Pyrrolidin 2 One

Molecular Modeling and Dynamics Simulations

Similarly, there is a lack of published research on the molecular modeling and dynamics of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one.

Ligand-Based Drug Design Approaches

No studies have been found that utilize this compound in ligand-based drug design approaches. These methods rely on the knowledge of other molecules that bind to a target of interest to infer properties about the ligand .

Protein-Ligand Docking Studies for Target Interaction Prediction

There are no available protein-ligand docking studies that predict the binding affinity and interaction patterns of this compound with any biological target. Docking simulations are essential for identifying potential protein targets and elucidating the mechanism of action at a molecular level.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide significant insights into its conformational stability and its potential interactions with biological targets.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated physiological environment, such as a water box with appropriate ions. The simulation would then solve Newton's equations of motion for the atoms of the system, allowing for the observation of molecular movements over a set period, often on the scale of nanoseconds to microseconds.

Conformational Stability:

The pyrrolidin-2-one ring is known to adopt various puckered conformations, often described as envelope or twist forms. The substitution of the bulky 2-bromo-5-chlorophenyl group at the 4-position would be expected to significantly influence the preferred conformation of the pyrrolidinone ring. MD simulations can reveal the most stable conformations by exploring the potential energy surface of the molecule. The trajectory from an MD simulation can be analyzed to determine the population of different conformational states and the energy barriers between them.

For instance, the phenyl ring's orientation relative to the pyrrolidinone ring is a key conformational feature. The simulation would track the dihedral angles defining this orientation to identify the most populated and, therefore, most stable rotational states (rotamers). The stability of these conformers is dictated by a balance of steric hindrance from the bulky halogen atoms and potential intramolecular interactions.

Illustrative Data Table for Conformational Analysis:

| Conformational Parameter | Predicted Stable State(s) | Energy (kcal/mol) | Population (%) |

| Pyrrolidinone Ring Pucker | C3-exo Envelope | 0.0 | 65 |

| C4-endo Envelope | 1.2 | 30 | |

| Other | > 2.5 | < 5 | |

| Phenyl-Pyrrolidinone Dihedral | 65° ± 10° | 0.0 | 70 |

| -110° ± 15° | 0.8 | 25 | |

| Other | > 2.0 | < 5 |

Note: The data in this table is illustrative and represents the type of results that would be obtained from a detailed conformational analysis. It is not based on published experimental or computational data for this compound.

Binding Kinetics:

MD simulations are also instrumental in studying the kinetics of a ligand binding to a protein target. By simulating the interaction of this compound with a potential biological receptor, one can estimate the association rate constant (k_on) and the dissociation rate constant (k_off). These parameters are crucial for understanding the therapeutic potential of a compound.

Various enhanced sampling MD techniques, such as steered MD (SMD) or umbrella sampling, can be used to accelerate the binding and unbinding events, which might otherwise occur on timescales longer than those accessible by standard MD. The simulations would reveal the binding pathway, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes that occur in both the ligand and the protein upon binding.

In-silico Pharmacokinetic and Pharmacodynamic Predictions (Excluding Human Data)

In-silico methods are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in prioritizing candidates for further experimental testing. For this compound, various computational models can be used to estimate its pharmacokinetic profile in non-human systems.

Computational models can predict the passive intestinal absorption and the ability of a compound to cross biological membranes. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

For distribution, in-silico models can estimate the extent of plasma protein binding and the volume of distribution in preclinical species (e.g., rat, mouse). These models are typically built using quantitative structure-property relationship (QSPR) studies on large datasets of known compounds.

Illustrative Data Table for In-silico ADME Predictions:

| Property | Predicted Value | Method/Model |

| Absorption | ||

| Passive Intestinal Absorption (Rat) | High | QSPR based on physicochemical properties |

| Caco-2 Permeability (in-vitro model) | Moderate to High | Machine learning model |

| Distribution | ||

| Plasma Protein Binding (Rat) | > 90% | Prediction based on logP and structural features |

| Blood-Brain Barrier Permeability | Low | Calculated based on PSA and molecular size |

Note: The data in this table is for illustrative purposes and represents typical outputs from in-silico ADME prediction software. It is not based on published data for this compound.

The metabolic stability of a compound is a critical determinant of its in-vivo half-life. In-silico tools can predict the susceptibility of a molecule to metabolism by drug-metabolizing enzymes, such as cytochrome P450s (CYPs), in non-human species.

These prediction models often work by identifying potential sites of metabolism on the molecule and estimating their reactivity. For this compound, potential metabolic sites would include the aromatic ring (hydroxylation) and the pyrrolidinone ring (oxidation or hydrolysis). The presence of electron-withdrawing chloro and bromo substituents on the phenyl ring would likely influence its metabolic profile.

Illustrative Data Table for Metabolic Stability Predictions (Rat Liver Microsomes):

| Parameter | Predicted Outcome | Rationale/Method |

| Site of Metabolism Prediction | ||

| Most Probable Site | Aromatic ring (para to chloro) | Reactivity models based on electronic properties |

| Secondary Site | Pyrrolidinone ring (C5 position) | Steric accessibility and electronic factors |

| Metabolic Rate Prediction | ||

| Intrinsic Clearance (CL_int) | Low to Moderate | QSAR models trained on rat microsomal data |

| Half-life (t_1/2) in Microsomes | > 30 minutes | Correlated with predicted CL_int |

Note: The data in this table is illustrative and demonstrates the type of predictions that can be made regarding metabolic stability. It is not based on published findings for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Establishment of Quantitative Structure-Activity Relationships (QSAR)

No QSAR models have been published that specifically include 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one. The development of a robust QSAR model would necessitate a dataset of structurally related 4-phenylpyrrolidin-2-one analogs with corresponding biological activity data. Such a model would aim to correlate physicochemical or structural descriptors of these molecules with their biological response. Descriptors could include electronic properties (such as Hammett constants for the substituents on the phenyl ring), steric parameters (like molar refractivity or Taft steric parameters), and hydrophobicity indicators (such as logP values). Without a series of synthesized and tested compounds, the establishment of a predictive QSAR model for this specific chemical class is not feasible.

Identification of Key Structural Features for Potency and Selectivity

General SAR principles for 4-phenylpyrrolidin-2-one derivatives can be inferred from broader studies on related compounds. However, the precise contribution of the 2-bromo-5-chloro substitution pattern on the phenyl ring to biological potency and selectivity remains uncharacterized. To identify key structural features, researchers would typically synthesize a series of analogs, varying the substituents on the phenyl ring and the pyrrolidinone core, and evaluate their activity against a specific biological target. This would allow for the determination of which structural elements are crucial for binding and efficacy. For this compound, it would be important to understand the role of the halogen atoms at the ortho and meta positions in interacting with a putative binding site.

Impact of Halogen Substitutions on Biological Profiles

The presence of bromine and chlorine atoms on the phenyl ring is expected to significantly influence the compound's biological profile. Halogens can affect a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact pharmacokinetic and pharmacodynamic properties. A systematic study would involve comparing the activity of this compound with that of non-halogenated, mono-halogenated, and other di-halogenated analogs. This would elucidate the specific effects of the 2-bromo and 5-chloro substitutions, including their positional influence, on the compound's biological activity. Without such comparative data, any discussion on the impact of these specific halogen substitutions would be purely speculative.

Stereochemical Influence on Pharmacological Efficacy

The 4-position of the pyrrolidin-2-one ring is a stereocenter, meaning that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. A thorough investigation would require the separation of the racemic mixture into its individual enantiomers and the subsequent pharmacological evaluation of each. This would determine if the biological activity is stereoselective and which enantiomer is the more active eutomer. Currently, there is no published research on the stereoselective synthesis or chiral separation of this compound, nor on the differential pharmacological effects of its enantiomers.

Future Perspectives and Research Trajectories for 4 2 Bromo 5 Chlorophenyl Pyrrolidin 2 One

Exploration of Polypharmacology and Multi-target Approaches

The "one molecule, one target" paradigm in drug discovery has been progressively challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. nih.govmdpi.com The concept of polypharmacology, where a single chemical entity is designed to interact with multiple targets, offers a more holistic therapeutic strategy. nih.gov The pyrrolidin-2-one scaffold is well-suited for this approach, with numerous derivatives reported to act on multiple biological targets. researchgate.netmdpi.comebi.ac.uk

Future research on 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one will likely focus on identifying and optimizing multi-target activities. Based on the known activities of related structures, this could involve screening the compound against various classes of receptors, enzymes, and transporters. For instance, different pyrrolidin-2-one derivatives have shown potent, multi-target inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFRβ, which are crucial in tumor angiogenesis. mdpi.com Others have been developed as dual inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β) and tau aggregation for potential application in Alzheimer's disease. mdpi.com Similarly, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent inhibitors of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov

By systematically screening this compound against panels of kinases, G-protein coupled receptors, and transporters, researchers can uncover novel polypharmacological profiles. This strategy could lead to the development of a single agent with a more comprehensive mechanism of action, potentially offering superior efficacy and a lower propensity for drug resistance compared to single-target agents. mdpi.com

| Scaffold Class | Primary Targets | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | VEGFR-2, PDGFRβ | Oncology | mdpi.com |

| Pyrrolidine-2,5-diones | COX-1, COX-2, 5-LOX | Inflammation | ebi.ac.uk |

| Azaindolin-2-ones | GSK3β, Tau Aggregation | Neurodegenerative Disease | mdpi.com |

| 2-Aminopentanophenones | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | CNS Disorders | nih.gov |

Development of Advanced Pre-clinical Research Tools and Models

The translation of drug candidates from preclinical studies to clinical success is notoriously difficult, particularly for central nervous system (CNS) disorders, where traditional animal models often fail to recapitulate the complexity of human disease. catapult.org.uk The future development of this compound, especially for neurological indications, will benefit immensely from the adoption of advanced preclinical models.

Organ-on-a-chip (OOC) technology is a revolutionary tool that uses microfluidic devices to create functional units of human organs, offering a more accurate prediction of human responses compared to conventional 2D cell cultures or animal testing. mdpi.combioworld.com For a neuroactive compound, a "Brain-on-a-Chip" model can be particularly insightful. emulatebio.com These systems can incorporate multiple human cell types (e.g., neurons, astrocytes, microglia, and endothelial cells) to model the neurovascular unit and the blood-brain barrier (BBB). emulatebio.comvt.edu Using such a model would allow researchers to:

Assess the ability of this compound to cross a human-derived BBB.

Study its efficacy and mechanism of action in a physiologically relevant microenvironment. wikipedia.org

Investigate its impact on neuroinflammation by monitoring glial activation and cytokine secretion. emulatebio.com

Evaluate potential neurotoxicity with higher fidelity.

Beyond OOCs, other advanced models include patient-derived xenografts (PDXs) for oncology research and sophisticated transgenic animal models of neurodegenerative diseases. naasonscience.comnih.gov The use of human induced pluripotent stem cell (iPSC)-derived neurons from patients with specific diseases (e.g., Alzheimer's, Parkinson's) in 3D organoids or OOC platforms will be crucial for testing the compound's efficacy in a patient-specific context. catapult.org.ukbioworld.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery pipeline, from target identification to lead optimization. nih.govnih.gov For a molecule like this compound, AI/ML offers powerful tools to accelerate its development and uncover new potential. Future research trajectories will likely involve:

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activities and physicochemical properties of novel compounds. mdpi.complos.org By building quantitative structure-activity relationship (QSAR) models for the pyrrolidin-2-one class, researchers can predict the bioactivity of virtual derivatives of this compound, helping to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net Furthermore, ML models are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, reducing late-stage failures. frontiersin.org

Generative Chemistry: AI platforms, particularly those using generative adversarial networks (GANs) or variational autoencoders (VAEs), can design novel molecules from scratch. zeeshaanpathan.com These models can be programmed to optimize for specific properties, such as high affinity for multiple targets (polypharmacology) while maintaining drug-like characteristics. Graph neural networks (GNNs) are especially adept at capturing the structural nuances required to design multi-target ligands. mdpi.com This approach could be used to generate novel analogs of this compound with enhanced potency and tailored multi-target profiles.

Target Identification and Deconvolution: If the compound shows a desirable effect in a phenotypic screen, ML can help identify its molecular targets by analyzing its structural features and comparing them against vast databases of known drug-target interactions. mdpi.comnih.gov

The integration of these computational approaches will enable a more rapid, cost-effective, and rational design cycle for optimizing this compound and its derivatives.

| AI/ML Application | Specific Task | Potential Outcome | Reference |

|---|---|---|---|

| Predictive Modeling | QSAR, ADMET Prediction | Prioritize synthesis of potent, safe analogs; reduce attrition. | nih.govfrontiersin.org |

| Generative Chemistry | De novo design of analogs using GNNs, VAEs | Discover novel molecules with optimized multi-target profiles. | mdpi.comzeeshaanpathan.com |

| Target Identification | Predicting protein targets based on chemical structure | Elucidate mechanism of action and polypharmacological scope. | nih.gov |

Novel Therapeutic Applications Beyond Current Scope

The pyrrolidin-2-one core is a privileged scaffold found in drugs with diverse therapeutic actions, including nootropic, neuroprotective, and anticonvulsant effects. nih.gov While the precise biological profile of this compound is not yet defined, the broad activity of its chemical class suggests several promising avenues for exploration.

Neurodegenerative Diseases: Many pyrrolidinone derivatives are being investigated for Alzheimer's disease and other cognitive disorders. nih.govresearchgate.net They have been shown to possess neuroprotective effects against various insults and can modulate key pathological pathways. researchgate.netnih.govontosight.ai Future studies should evaluate this compound for its ability to inhibit acetylcholinesterase, prevent beta-amyloid aggregation, or reduce oxidative stress in neuronal models. researchgate.netnih.gov

Oncology: The pyrrolidin-2-one moiety is also a feature of potent anticancer agents. ontosight.ai Derivatives have been developed as inhibitors of key signaling pathways in cancer and have shown cytotoxicity against various cancer cell lines, including melanoma, prostate, and pancreatic cancer. nih.govnih.govresearchgate.net The halogenated phenyl group of this compound could facilitate unique interactions with target proteins, making it a candidate for screening against panels of cancer cells and related molecular targets like protein kinases. mdpi.com

Other CNS and Systemic Disorders: The versatility of the scaffold extends to anti-inflammatory, antiarrhythmic, and antifungal activities. ontosight.ainih.govresearchgate.net For example, certain derivatives exhibit potent antiarrhythmic activity linked to adrenolytic and antioxidant properties. researchgate.net A comprehensive screening program for this compound could uncover unexpected activities in these or other areas, opening up entirely new therapeutic possibilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.